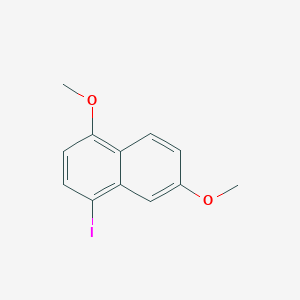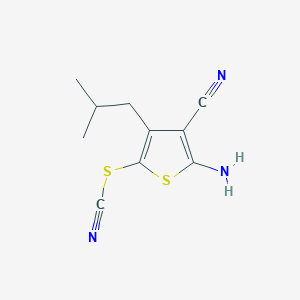![molecular formula C11H15ClN2O3 B13500257 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride typically involves the following steps:
Formation of 4-(Dimethylamino)benzaldehyde: This intermediate is prepared by the reaction of dimethylamine with benzaldehyde under acidic conditions.
Condensation Reaction: The 4-(Dimethylamino)benzaldehyde is then reacted with glycine in the presence of a suitable condensing agent to form 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group, resulting in the formation of 2-{[4-(Dimethylamino)phenyl]amino}acetic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
作用機序
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The formamido group can undergo hydrolysis, releasing formic acid and the corresponding amine, which can further interact with cellular components .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenylacetic acid: Similar structure but lacks the formamido group.
2-{[4-(Diethylamino)phenyl]formamido}acetic acid: Similar structure with an ethyl group instead of a methyl group on the amino group.
Uniqueness
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is unique due to the presence of both the dimethylamino and formamido groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C11H15ClN2O3 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)benzoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15;/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15);1H |
InChIキー |
MIBGWERCTKKFEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


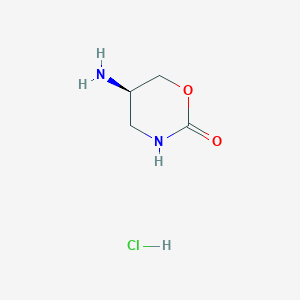
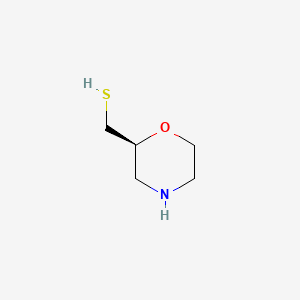
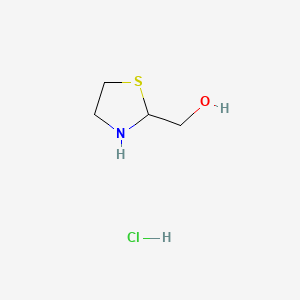

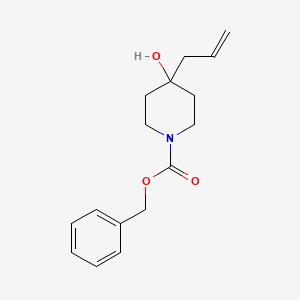
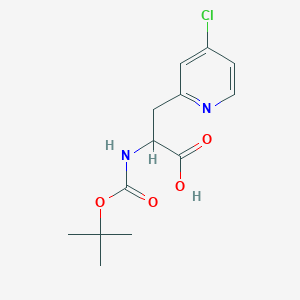

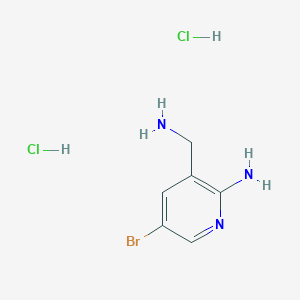
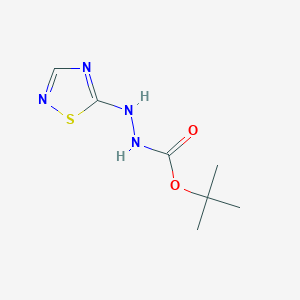
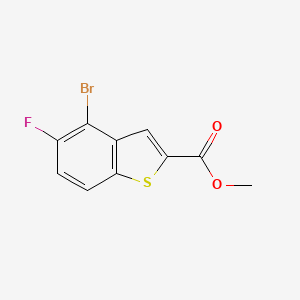
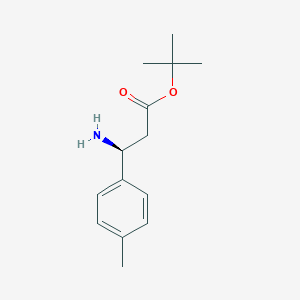
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
